Metallic Ground State of LuP Versus Semiconducting LuN and YbP Dictates Electrical Application Domain
Full-potential linearized augmented plane wave (FP-LAPW) DFT calculations that include Hubbard-U and spin-orbit coupling show that LuP is metallic at ambient pressure, whereas its isostructural pnictide analog LuN is a semiconductor with an indirect band gap of 1.55 eV [1]. Experimentally, the rare-earth phosphide YbP exhibits an n-type semiconducting optical band gap of 1.30 eV, as determined by absorption spectroscopy [2]. The metallic character of LuP is consistent with the absence of a band gap in the electronic density of states, while both LuN and YbP display a finite forbidden energy region. This divergence within the same crystal family precludes any assumption of electronic interchangeability.
| Evidence Dimension | Electronic ground state / band gap |
|---|---|
| Target Compound Data | LuP: metallic (no band gap; DFT GGA+U+SOC) |
| Comparator Or Baseline | LuN: semiconductor, indirect gap 1.55 eV (DFT); YbP: semiconductor, direct gap 1.30 eV (experimental, optical absorption) |
| Quantified Difference | LuP ΔEg = 0 eV (metallic) vs. LuN Eg ≈ 1.55 eV vs. YbP Eg ≈ 1.30 eV |
| Conditions | DFT GGA+U+SOC, rock-salt B1 phase, ambient pressure; experimental optical absorption for YbP thin films |
Why This Matters
For applications requiring ohmic contacts, low-resistivity interconnects, or metallic heat spreaders, LuP is functionally distinct from semiconducting REPs, and selecting a semiconductor substitute would introduce a Schottky barrier or high series resistance.
- [1] Gul, S., et al. (2013). Electronic, ductile, phase transition and mechanical properties of Lu-monopnictides under high pressures. Journal of Molecular Modeling, 19, 5343–5354. https://doi.org/10.1007/s00894-013-2021-7 View Source
- [2] Shoaib, K., et al. (1990). On the optical and electrical properties of dysprosium and ytterbium monophosphides. Chinese Journal of Applied Chemistry, 7(3), 57–60. View Source
